6-[(5-Methyl(2-furyl))methylene]-3-(4-methylphenyl)-1,3-thiazolidino[2,3-c]1,2,4-triazol-5-one
Overview
Description
6-[(5-Methyl(2-furyl))methylene]-3-(4-methylphenyl)-1,3-thiazolidino[2,3-c]1,2,4-triazol-5-one is a complex organic compound that belongs to the class of thiazolidinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes a thiazolidinone ring fused with a triazole ring, contributes to its distinctive chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-Methyl(2-furyl))methylene]-3-(4-methylphenyl)-1,3-thiazolidino[2,3-c]1,2,4-triazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-methyl-2-furaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thioglycolic acid to yield the thiazolidinone ring. The final step involves the formation of the triazole ring through a cyclization reaction with an appropriate azide compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-[(5-Methyl(2-furyl))methylene]-3-(4-methylphenyl)-1,3-thiazolidino[2,3-c]1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkylating agents; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine: Explored for its anti-inflammatory and anticancer activities, with studies showing its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 6-[(5-Methyl(2-furyl))methylene]-3-(4-methylphenyl)-1,3-thiazolidino[2,3-c]1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can inhibit the activity of key enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), leading to reduced inflammation and tumor growth.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds like 2,4-thiazolidinedione and 5-arylidene-2,4-thiazolidinediones share structural similarities and biological activities.
Triazole Derivatives: Compounds such as 1,2,4-triazole and its derivatives are known for their antimicrobial and anticancer properties.
Uniqueness
6-[(5-Methyl(2-furyl))methylene]-3-(4-methylphenyl)-1,3-thiazolidino[2,3-c]1,2,4-triazol-5-one stands out due to its unique combination of a thiazolidinone ring fused with a triazole ring, which imparts distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(6Z)-6-[(5-methylfuran-2-yl)methylidene]-3-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-10-3-6-12(7-4-10)15-18-19-17-20(15)16(21)14(23-17)9-13-8-5-11(2)22-13/h3-9H,1-2H3/b14-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNNLNVIBBQRFA-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C(=O)C(=CC4=CC=C(O4)C)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C(=O)/C(=C/C4=CC=C(O4)C)/S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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